tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound that features a unique structural motif. This compound is of interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic structure imparts unique physicochemical properties, making it a valuable scaffold for the synthesis of novel bioactive molecules.
Preparation Methods
The synthesis of tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions at the molecular level.
Medicine: It is explored for its potential therapeutic properties, including its use as a scaffold for designing new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target proteins or enzymes, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
These compounds share the spirocyclic core but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its chloro substituent, which can be leveraged for further chemical modifications .
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
tert-butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18ClNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3 |
InChI Key |
IFWKFPUOBPJODO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)Cl |
Origin of Product |
United States |
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